molecular formula C14H19NO3S B2407989 (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide CAS No. 1396891-82-9

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide

Cat. No.: B2407989
CAS No.: 1396891-82-9
M. Wt: 281.37
InChI Key: ZNHRNDVREKKWIJ-MDZDMXLPSA-N
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Description

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide is a synthetic compound with a unique structure that combines a cyclohexyl ring, a phenylethenesulfonamide group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclohexyl ring.

    Formation of the phenylethenesulfonamide group: This involves the reaction of phenylethene with sulfonamide under appropriate conditions to form the desired group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow processes to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylethenesulfonamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-14-8-4-7-13(11-14)15-19(17,18)10-9-12-5-2-1-3-6-12/h1-3,5-6,9-10,13-16H,4,7-8,11H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHRNDVREKKWIJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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